3-Chloro-2-[(methylamino)methyl]phenol
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Overview
Description
3-Chloro-2-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(methylamino)methyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-methylphenol.
Aminomethylation: The 3-chloro-2-methylphenol undergoes aminomethylation using formaldehyde and methylamine. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid.
Purification: The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(methylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-[(methylamino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(methylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: Similar structure but lacks the methylamino group.
2-Chloro-6-methylphenol: Positional isomer with chlorine and methyl groups at different positions.
3-Chloro-4-methylphenol: Another positional isomer with different substitution pattern.
Uniqueness
3-Chloro-2-[(methylamino)methyl]phenol is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-2-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-7(9)3-2-4-8(6)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
GXBYHOSVSMASBL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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